
3,3'-(Phenylphosphoryl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Phenylphosphoryl)dianiline is an organic compound characterized by the presence of a phosphoryl group bonded to two aniline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylphosphoryl)dianiline typically involves the reaction of phosphoryl chloride with aniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Phosphoryl chloride+2Aniline→3,3′−(Phenylphosphoryl)dianiline+2HCl
Industrial Production Methods
Industrial production methods for 3,3’-(Phenylphosphoryl)dianiline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Phenylphosphoryl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The aniline moieties can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are employed for nitration and sulfonation, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Nitroaniline and sulfonated aniline derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Phenylphosphoryl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Phenylphosphoryl)dianiline involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The aniline moieties can participate in π-π interactions and hydrogen bonding, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Sulfonylbis(p-phenyleneoxy))dianiline: Similar structure but with a sulfonyl group instead of a phosphoryl group.
3,3’-(Phenylphosphoryl)bis(1,3-thiazolidine-2-thione): Contains thiazolidine rings instead of aniline moieties.
Uniqueness
3,3’-(Phenylphosphoryl)dianiline is unique due to the presence of the phosphoryl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
75925-90-5 |
|---|---|
Fórmula molecular |
C18H17N2OP |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-[(3-aminophenyl)-phenylphosphoryl]aniline |
InChI |
InChI=1S/C18H17N2OP/c19-14-6-4-10-17(12-14)22(21,16-8-2-1-3-9-16)18-11-5-7-15(20)13-18/h1-13H,19-20H2 |
Clave InChI |
VNKSKFJVASDGBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


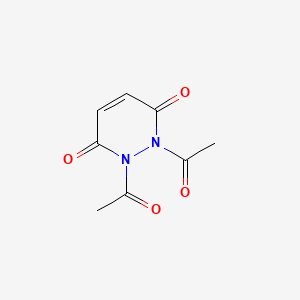
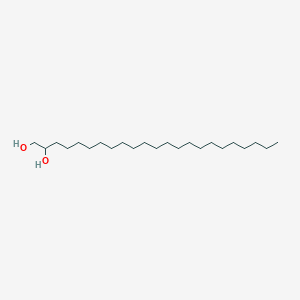
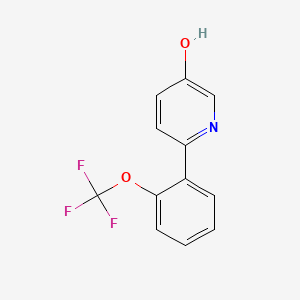
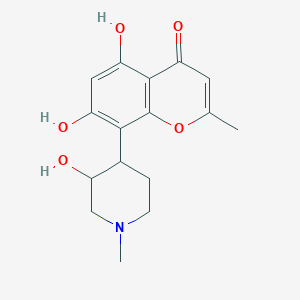
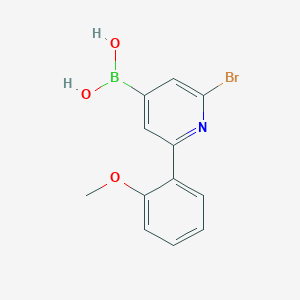

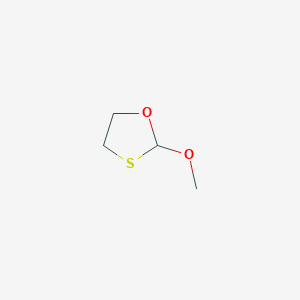
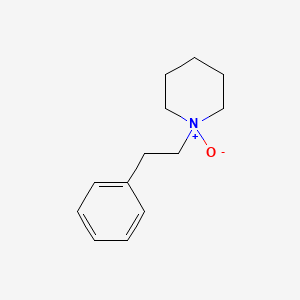
![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
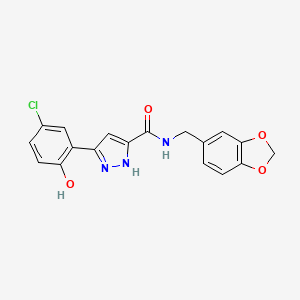
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)
